molecular formula C24H32N2O6 B3941322 1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid

1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid

Cat. No.: B3941322
M. Wt: 444.5 g/mol
InChI Key: WBRZSFHKANMHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3,4-dimethoxyphenylmethyl group and a 3-phenylpropyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine typically involves multi-step organic reactionsThe final step involves the formation of the oxalic acid salt by reacting the synthesized piperazine derivative with oxalic acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups yields quinones, while reduction of the aromatic rings results in dihydro derivatives .

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine: Similar structure but with an ethyl group instead of a methyl group.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Contains a different substitution pattern on the aromatic rings.

Uniqueness: 1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is unique due to its specific substitution pattern and the presence of oxalic acid, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2.C2H2O4/c1-25-21-11-10-20(17-22(21)26-2)18-24-15-13-23(14-16-24)12-6-9-19-7-4-3-5-8-19;3-1(4)2(5)6/h3-5,7-8,10-11,17H,6,9,12-16,18H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRZSFHKANMHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid
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1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid

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